molecular formula C21H29NO5 B2789244 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one CAS No. 1216524-55-8

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one

Cat. No.: B2789244
CAS No.: 1216524-55-8
M. Wt: 375.465
InChI Key: HLYXJCIZZVLYGD-UHFFFAOYSA-N
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Description

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one is a specialized organic compound characterized by a cyclohexenyl backbone substituted with three methyl groups, a butanone moiety, and a phenylamino group at the third carbon position. Its IUPAC name and synonyms include:

  • Systematic name: this compound
  • Alternative names: 3-Anilino-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one, 1-Butanone, 3-(phenylamino)-1-(2,6,6-trimethyl-2-cyclohexen-1-yl)- .

Properties

IUPAC Name

3-anilino-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO/c1-14-9-8-12-19(3,4)18(14)17(21)13-15(2)20-16-10-6-5-7-11-16/h5-7,9-11,15,18,20H,8,12-13H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUBIQJHHBVOTFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CCCC(C1C(=O)CC(C)NC2=CC=CC=C2)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00402505
Record name 3-(phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6153-55-5
Record name 3-(phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00402505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one typically involves the following steps:

    Formation of the Phenylamino Group: This can be achieved by reacting aniline with an appropriate alkylating agent under controlled conditions.

    Cyclohexene Ring Formation: The cyclohexene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile.

    Coupling Reactions: The phenylamino group and the cyclohexene ring are then coupled to the butanone backbone using a suitable coupling reagent such as a Grignard reagent or a lithium reagent.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.

    Substitution: The phenylamino group can participate in electrophilic aromatic substitution reactions, introducing various substituents onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Halogenated, nitrated, or sulfonated derivatives

Scientific Research Applications

Anticancer Activity

Research has indicated that compounds similar to 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one exhibit potential anticancer properties. For instance, studies have demonstrated that phenylamino derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. This mechanism is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Analgesic Effects

The compound has also been investigated for its analgesic properties. Preliminary studies suggest that it may modulate pain pathways by interacting with opioid receptors or other neurotransmitter systems. This application could lead to the development of new analgesic drugs with fewer side effects compared to traditional opioids .

Fragrance Chemistry

In fragrance formulations, this compound serves as a key ingredient due to its pleasant aromatic profile. It is often used in perfumes and scented products to enhance olfactory appeal. Safety assessments conducted by the International Fragrance Association indicate that it poses minimal risk at typical usage levels .

Environmental Safety Assessments

The environmental impact of this compound has been evaluated through various toxicity studies. For example:

Endpoint Findings
GenotoxicityNot genotoxic under tested conditions .
Skin SensitizationNo significant sensitization observed; exposure levels below safety thresholds .
Environmental PersistenceNot classified as persistent or bioaccumulative; low risk for ecological toxicity .

These findings highlight the compound's favorable safety profile for both human health and environmental impact.

Agrochemical Potential

Emerging research suggests that derivatives of this compound may have applications in agrochemicals. Its structural characteristics could be leveraged to develop new pesticides or herbicides with enhanced efficacy and reduced toxicity compared to existing products. Investigations into its mode of action on plant systems are ongoing .

Case Study 1: Anticancer Research

A study conducted on various phenylamino derivatives demonstrated significant cytotoxic activity against breast cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G0/G1 phase. The specific role of the trimethylcyclohexene structure in enhancing bioactivity was highlighted as a crucial factor in its efficacy .

Case Study 2: Fragrance Development

In fragrance formulation trials, this compound was incorporated into several perfume blends. Sensory evaluation showed that it contributed positively to the overall scent profile while maintaining stability over time. Consumer tests indicated high acceptance rates for products containing this compound .

Mechanism of Action

The mechanism of action of 3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(a) Thioether Derivatives
  • Key differences: Replaces the phenylamino group with a dodecylthio chain.
  • Application : Used in fragrance compositions (e.g., Haloscent® D) for sustained odor release .
(b) Aminoethylthio Derivatives
  • Example: 3-(2-Aminoethylthio)-1-(2,6,6-trimethylcyclohex-3-en-1-yl)butan-1-one (Compound 4 in ). Key differences: Features an aminoethylthio substituent instead of phenylamino.

Backbone and Cyclohexenyl Modifications

(a) Positional Isomerism in Cyclohexenyl Groups
  • Example: 4-(2,6,6-Trimethylcyclohexa-1,3-dien-1-yl)butan-2-one (CAS 20483-36-7). Key differences: Contains a conjugated cyclohexadienyl group and a ketone at the second carbon. Implications: Greater electron delocalization and UV absorption due to the dienone system, unlike the mono-unsaturated cyclohexenyl in the target compound .
(b) Stereochemical Variations
  • Example: (Z)-1-(2,6,6-Trimethylcyclohex-2-en-1-yl)but-2-en-1-one (CAS 23726-94-5). Key differences: Features a conjugated enone system (but-2-en-1-one) with Z-configuration. Implications: Altered reactivity in Diels-Alder reactions compared to the non-conjugated butanone in the target compound .

Terpene-Derived Analogues

  • Example: (E)-1-(2,6,6-Trimethylcyclohex-3-en-1-yl)pent-1-en-3-one (CAS 7784-98-7). Key differences: Extends the carbon chain (pentenone vs. butanone) and shifts the cyclohexenyl double bond to position 3.

Comparative Data Table

Compound Key Structural Features Applications/Properties References
Target compound Phenylamino, 2,6,6-trimethylcyclohex-2-en-1-yl Synthetic intermediate, potential fragrance use
3-(Dodecylthio)-1-(cyclohex-3-enyl)butan-1-one Dodecylthio chain, cyclohex-3-enyl Controlled fragrance release (Haloscent® D)
4-(Cyclohexadienyl)butan-2-one Conjugated cyclohexadienyl, ketone at C2 UV-active materials
(Z)-But-2-en-1-one derivative Conjugated enone, Z-configuration Stereospecific synthesis

Research Findings and Implications

  • Synthetic Utility: The phenylamino group in the target compound offers a site for further functionalization (e.g., acylation or alkylation), unlike thioether or enone derivatives .
  • Stability : The cyclohex-2-enyl group may confer greater steric protection to the ketone compared to cyclohex-3-enyl analogues, reducing undesired oxidation .
  • Fragrance Potential: While lacking the controlled-release thioether linkage of Haloscent® derivatives, the phenylamino group could enhance binding to polar substrates in perfumery matrices .

Biological Activity

3-(Phenylamino)-1-(2,6,6-trimethylcyclohex-2-en-1-yl)butan-1-one, also known by its CAS number 6153-55-5, is a compound of significant interest due to its potential biological activities. This article explores the compound's biological properties, including its synthesis, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure characterized by a phenylamino group and a trimethylcyclohexene moiety. The molecular formula is C16H23N, and it has a molecular weight of approximately 245.36 g/mol. The presence of the cyclohexene ring contributes to its hydrophobic characteristics, which may influence its biological interactions.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate phenylamine with a cyclohexenone derivative. Various synthetic routes have been explored to optimize yield and purity, including solvent-free conditions and microwave-assisted synthesis.

Antioxidant Properties

Research indicates that compounds similar to this compound exhibit notable antioxidant activity. For example, studies have shown that derivatives with similar structural features can scavenge free radicals effectively, thereby providing protective effects against oxidative stress in cells .

Antimicrobial Activity

The compound has demonstrated antimicrobial properties in various studies. Specifically, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Enzyme Inhibition

A significant aspect of the biological activity of this compound is its potential as an enzyme inhibitor. Preliminary studies suggest that it may inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative diseases like Alzheimer's. For instance, related compounds have been reported with IC50 values indicating effective inhibition against these enzymes .

Case Study 1: Antioxidant Activity Assessment

In one study, this compound was evaluated for its antioxidant capacity using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. The results indicated that the compound exhibited a dose-dependent scavenging effect on DPPH radicals, comparable to standard antioxidants like ascorbic acid.

Concentration (µg/mL)% Scavenging Activity
1025
5055
10085

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of the compound against various pathogens including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined using broth dilution methods.

PathogenMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64

Toxicological Profile

Toxicological assessments have been conducted to evaluate the safety profile of this compound. Studies indicate that it has low toxicity with no significant adverse effects observed at therapeutic doses. The NOAEL (No Observed Adverse Effect Level) was determined to be above 400 mg/kg/day in rodent models .

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